![molecular formula C14H17N3O3 B7496423 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one, also known as AMF-26, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of furo[2,3-d]pyrimidin-4-one derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to reduce oxidative stress and inflammation and activate the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has several advantages as a research tool, including its high potency and selectivity for its target enzymes. However, one limitation of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to explore its mechanism of action in more detail, particularly in the context of its effects on topoisomerase II and the Nrf2/ARE pathway. Additionally, further research could be done to optimize the synthesis and formulation of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one involves the reaction of 5-aminopentanoic acid with 6-methyl-3H-furo[2,3-d]pyrimidin-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-10(11-12(18)15-8-16-13(11)20-9)14(19)17-6-4-2-3-5-7-17/h8H,2-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECKRCBJHYVUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)
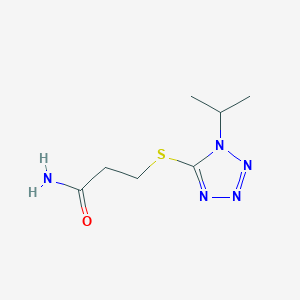
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
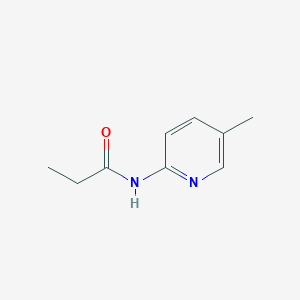
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)
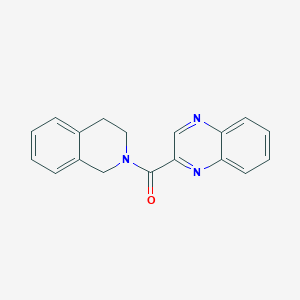
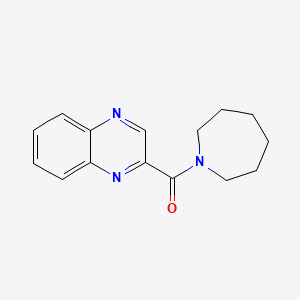
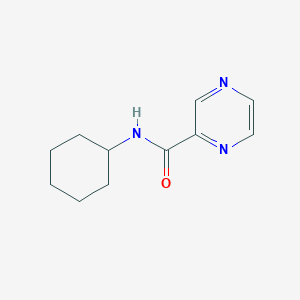
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)